![molecular formula C9H5F2NO2 B1321695 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile CAS No. 68119-31-3](/img/structure/B1321695.png)
2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile can be inferred from the synthesis of difluoro(trimethylsilyl)acetonitrile, as described in the first paper. The preparation involved the insertion of difluorocarbene into silyl cyanide, which suggests that a similar strategy could potentially be applied to introduce difluoromethyl groups into other chemical structures, possibly including benzo[d][1,3]dioxole derivatives .
Molecular Structure Analysis
While the molecular structure of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile is not directly analyzed in the papers, the presence of difluoromethyl groups and a benzo[d][1,3]dioxole moiety suggests that the compound would exhibit characteristics typical of aromatic compounds with electron-withdrawing groups. These could include increased acidity of protons adjacent to the difluoromethyl group and potential stabilization of negative charge through resonance with the aromatic system.
Chemical Reactions Analysis
The papers do not directly address reactions of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile, but they do provide information on related reactions. For example, the difluoro(trimethylsilyl)acetonitrile was used as a cyanodifluoromethylating reagent for various nucleophiles . This suggests that the difluoromethyl group in the compound of interest might also be reactive under certain conditions, potentially participating in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile can be speculated based on the properties of similar compounds. The presence of difluoromethyl groups typically increases the lipophilicity and could affect the boiling point and solubility of the compound. The benzo[d][1,3]dioxole moiety is known to be a stable structure, which could contribute to the overall stability of the compound. The electron-withdrawing nature of the difluoromethyl group could also influence the reactivity of the compound, making it more susceptible to nucleophilic attack.
Scientific Research Applications
Synthesis and Structural Analysis
- A study explored the synthesis and crystal structure of a novel carbene silver(I) complex with an imidazole derivative, highlighting the use of related acetonitrile compounds in complex formation and structural characterization (Lu Jiu-fu, Ge Hong-guang, & Shi Juan, 2015).
Chemical Reactions and Product Formation
- Research on fluorosulfonyldifluoroacetic acid interacting with N-heterocyclic compounds, such as imidazole, led to the formation of difluoromethylated products, showing the potential of similar acetonitrile derivatives in facilitating chemical reactions (Qing‐Yun Chen, G. Yang, & Sheng-Wen Wu, 2010).
Potential in Cancer Research
- Dioxol and dihydrodioxin analogs of phenylacetonitriles, including similar structures to the compound , have been synthesized and evaluated for anti-cancer activities, showing significant potential against a variety of human cancer cell lines (N. Madadi, Amit D Ketkar, Narsimha R Penthala, A. Bostian, R. Eoff, & P. Crooks, 2016).
Electroluminescence and Photophysical Studies
- The study of Re(I)(tricarbonyl) + complexes with certain ligands, including those related to acetonitrile compounds, has led to insights into their electrochemical and spectroscopic properties, relevant for applications in electroluminescence and photophysical studies (R. Czerwieniec, A. Kapturkiewicz, J. Lipkowski, & J. Nowacki, 2005).
Novel Synthesis Methods
- Research has been conducted on the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative related to the compound , highlighting innovative approaches to synthesizing novel chemical structures (M. P. Catalani, A. Paio, & L. Perugini, 2010).
properties
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-9(11)13-7-2-1-6(3-4-12)5-8(7)14-9/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDSGFSPCQGELG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255676 | |
Record name | 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401255676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile | |
CAS RN |
68119-31-3 | |
Record name | 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68119-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401255676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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